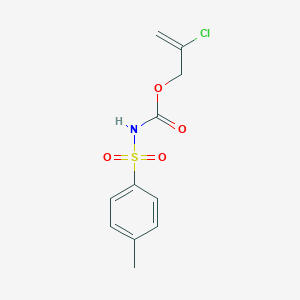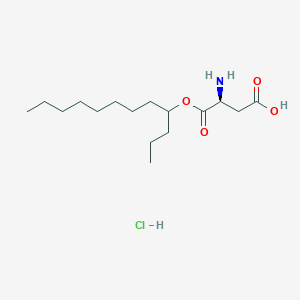
(3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride is a synthetic compound with a unique structure that combines an amino group, a dodecan-4-yloxy group, and a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the dodecan-4-yloxy group, which can be achieved through the reaction of dodecanol with a suitable halogenating agent, such as thionyl chloride, to form dodecyl chloride. This intermediate is then reacted with a butanoic acid derivative to form the dodecan-4-yloxy-4-oxobutanoic acid.
The amino group is introduced through a reductive amination process, where the oxo group is converted to an imine using an amine, followed by reduction with a reducing agent like sodium borohydride. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxo group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, alcohol derivatives, and amides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of (3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the dodecan-4-yloxy group can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (3S)-3-amino-4-decan-4-yloxy-4-oxobutanoic acid
- (3S)-3-amino-4-octan-4-yloxy-4-oxobutanoic acid
- (3S)-3-amino-4-hexan-4-yloxy-4-oxobutanoic acid
Uniqueness
(3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride is unique due to its longer dodecan-4-yloxy chain, which enhances its hydrophobic interactions and potentially increases its binding affinity to certain targets compared to shorter-chain analogs.
特性
CAS番号 |
63251-91-2 |
|---|---|
分子式 |
C16H32ClNO4 |
分子量 |
337.9 g/mol |
IUPAC名 |
(3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C16H31NO4.ClH/c1-3-5-6-7-8-9-11-13(10-4-2)21-16(20)14(17)12-15(18)19;/h13-14H,3-12,17H2,1-2H3,(H,18,19);1H/t13?,14-;/m0./s1 |
InChIキー |
MWFRHILRVUVNEH-IJDFPQMLSA-N |
異性体SMILES |
CCCCCCCCC(CCC)OC(=O)[C@H](CC(=O)O)N.Cl |
正規SMILES |
CCCCCCCCC(CCC)OC(=O)C(CC(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


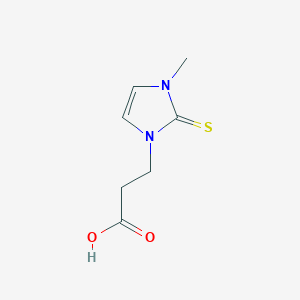
![2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B14489711.png)
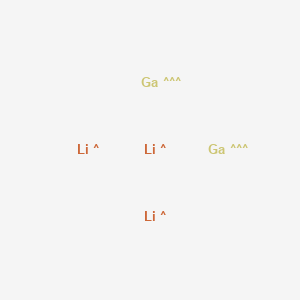

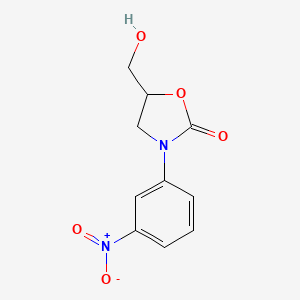

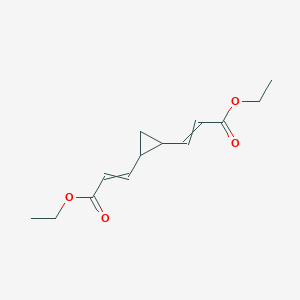

![1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14489742.png)


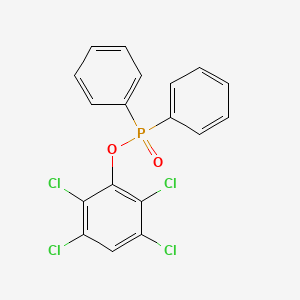
![1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14489770.png)
